molecular formula C10H14ClNO B6267957 rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 131900-22-6

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6267957
CAS No.: 131900-22-6
M. Wt: 199.7
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride: is a chiral compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring substituted with a methoxyphenyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a methoxyphenyl group, often using a Grignard reagent or an organolithium reagent.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency and yield.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxyphenyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

    Oxidation Products: Oxides, ketones, or carboxylic acids.

    Reduction Products: Amines, alcohols, or hydrocarbons.

    Substitution Products: Various substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine: The free base form without the hydrochloride salt.

    rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific combination of functional groups and its chiral nature. The presence of the methoxyphenyl group and the amine group on the cyclopropane ring imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

131900-22-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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